![molecular formula C19H19N3O4S3 B2769879 2-(2-(4-methoxyphenylsulfonamido)thiazol-4-yl)-N-(2-(methylthio)phenyl)acetamide CAS No. 922000-76-8](/img/structure/B2769879.png)
2-(2-(4-methoxyphenylsulfonamido)thiazol-4-yl)-N-(2-(methylthio)phenyl)acetamide
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Overview
Description
Molecular Structure Analysis
The molecular structure of this compound is not provided in the available sources .Chemical Reactions Analysis
Information on the chemical reactions involving this compound is not available .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound are not provided in the available sources .Scientific Research Applications
Anticonvulsant Agents
- Synthesis of Sulfonamide Derivatives: Research has shown the synthesis of various sulfonamide derivatives incorporating a thiazole moiety, which were evaluated for anticonvulsant activities. Certain compounds demonstrated significant protection against convulsions induced by picrotoxin, highlighting their potential as anticonvulsant agents (Farag et al., 2012).
Antimicrobial Agents
- Novel Heterocyclic Compounds: A study focused on synthesizing new heterocyclic compounds bearing a sulfamoyl moiety, showcasing their application as antimicrobial agents. These compounds demonstrated promising antibacterial and antifungal activities, suggesting their potential for treating microbial infections (Darwish et al., 2014).
Antimalarial and COVID-19 Potential
- Theoretical and Experimental Evaluation: Sulfonamide derivatives were theoretically and experimentally evaluated for their antimalarial properties and potential use against COVID-19. The study revealed that certain derivatives exhibited excellent antimalarial activity and promising binding affinity towards COVID-19 related proteins, indicating their potential dual therapeutic applications (Fahim & Ismael, 2021).
Carbonic Anhydrase Inhibitors
- Lead Development of Sulfonamides: Research into sulfonamide derivatives related to the treatment of herpes simplex virus infections demonstrated that these compounds could inhibit carbonic anhydrase isoforms involved in various pathologies, including cancer and obesity. This suggests a broader pharmacological application of such derivatives (Carta et al., 2017).
Mechanism of Action
Future Directions
properties
IUPAC Name |
2-[2-[(4-methoxyphenyl)sulfonylamino]-1,3-thiazol-4-yl]-N-(2-methylsulfanylphenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N3O4S3/c1-26-14-7-9-15(10-8-14)29(24,25)22-19-20-13(12-28-19)11-18(23)21-16-5-3-4-6-17(16)27-2/h3-10,12H,11H2,1-2H3,(H,20,22)(H,21,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BTQWOEFLIWTKLH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)S(=O)(=O)NC2=NC(=CS2)CC(=O)NC3=CC=CC=C3SC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N3O4S3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
449.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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